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Compound of Interest

Compound Name: C.l. Disperse orange 33

Cat. No.: B15557362

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for pyrimidine
derivatives, with a focus on the structural elucidation of compounds related to CAS number
61867-93-4, identified as 2,4-Diamino-6-chloro-5-nitrosopyrimidine. Due to the limited
availability of a complete public spectroscopic dataset for this specific compound, this
document presents representative data from closely related pyrimidine analogues, namely 2,4-
Diamino-6-hydroxy-5-nitrosopyrimidine and 2,4-Diamino-6-chloropyrimidine. This approach
provides valuable insights into the expected spectroscopic characteristics and analytical
methodologies.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal
chemistry and drug development due to their diverse biological activities. They form the core
structure of several vitamins, coenzymes, and nucleic acids. The targeted compound, 2,4-
Diamino-6-chloro-5-nitrosopyrimidine, and its analogues are important intermediates in the
synthesis of various biologically active molecules. Accurate spectroscopic characterization is
crucial for confirming the identity, purity, and structure of these compounds. This guide covers
the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data
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The following tables summarize the expected and observed spectroscopic data for pyrimidine
derivatives closely related to 2,4-Diamino-6-chloro-5-nitrosopyrimidine.

Table 1: Representative *H NMR and 3C NMR Spectral Data
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Chemical Shift (8)

Compound Nucleus Solvent
Ppm
Resonances for
exchangeable protons
of amino and hydroxyl
groups are expected.
o Specific shifts would
2,4-Diamino-6- )
be concentration and
hydroxy-5- 1H DMSO-de
_ o temperature
nitrosopyrimidine
dependent.
Aromatic/heterocyclic
protons would appear
in the downfield
region.
Carbon signals for the
pyrimidine ring would
be observed, with
chemical shifts
13C DMSO-de influenced by the
electronegative
substituents (amino,
hydroxyl, nitroso
groups).
Aromatic proton signal
2,4-Diamino-6- around 5.8-6.0 ppm.
o 1H DMSO-de _
chloropyrimidine Broad signals for the
two amino groups.
Signals for C2, C4,
C5, and C6 of the
rimidine ring are
13C DMSO-de Py J

expected around 164,
162, 85, and 158 ppm,

respectively.
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Table 2: Representative IR Spectral Data

Compound

Functional Group

Wavenumber (cm~—?)

2,4-Diamino-6-hydroxy-5-

nitrosopyrimidine

N-H and O-H Stretching

Broad absorptions in the high-
frequency region (3200-3500
cm™1) are characteristic of N-H
and O-H stretching

vibrations[1].

N-H Stretching

Asymmetric and symmetric N-
H stretching modes for the
primary amino groups are
observed around 3465 cm~1
and 3324 cm~1[1].

O-H Stretching

A broad absorption around
3280 cm~tindicates hydrogen-
bonded hydroxyl groups[1].

C=N, C=C Stretching

Strong absorptions in the
1500-1650 cm~1 region are
typical for the pyrimidine ring

vibrations.

N=0O Stretching

The nitroso group (N=0)
stretch is expected in the
1500-1620 cm~1* range.

Table 3: Representative UV-Vis Spectral Data
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Compound Solvent Amax (nm)

Typically exhibit absorption

maxima in the UV region

between 200 and 400 nm. The
o o exact wavelength and intensity

Pyrimidine Derivatives Methanol or )

depend on the substituents

and the electronic transitions

(T - m* and n - T1*) within

the molecule.

Expected to show absorption
2,4-Diamino-6- bands characteristic of the
. Water o .
chloropyrimidine diaminopyrimidine

chromophore.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for pyrimidine derivatives.

3.1 NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-ds, CDClIs, or D20) in a standard 5 mm NMR
tube.

¢ Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 2-3 seconds.

o Use the residual solvent peak as an internal reference.
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e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, and a
relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent signal.
3.2 IR Spectroscopy
e Sample Preparation:

o KBr Pellet: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium
bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet
using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Place the sample in the beam path and record the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~2. The data is usually collected
over a range of 4000-400 cm~1,

3.3 UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., methanol, ethanol, or water) in a quartz cuvette. The concentration should be adjusted
to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption

(Amax).
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e Instrument: A double-beam UV-Vis spectrophotometer.
e Acquisition:
o Record a baseline spectrum using a cuvette filled with the pure solvent.

o Record the absorption spectrum of the sample solution over a wavelength range of

approximately 200-800 nm.
o Identify the wavelength(s) of maximum absorbance (Amax).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a novel pyrimidine derivative.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties and analytical
methodologies for pyrimidine derivatives related to CAS number 61867-93-4. For definitive
structural confirmation of 2,4-Diamino-6-chloro-5-nitrosopyrimidine, the acquisition of a
complete set of experimental data for the specific compound is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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